molecular formula C20H22O6 B1196372 5-O-Methylhierochin D

5-O-Methylhierochin D

Cat. No. B1196372
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Methylhierochin D is a natural product found in Euonymus alatus, Schisandra lancifolia, and other organisms with data available.

Scientific Research Applications

Epigenetic Control and DNA Methylation

Understanding DNA Methyltransferases (DNMTs)

DNMTs are crucial enzymes in the epigenetic control of gene expression, playing significant roles in cancer development and progression. Studies have identified potent non-nucleoside DNMT inhibitors, suggesting a pathway for cancer therapy by targeting these enzymes (Valente et al., 2014).

Methylation and Cancer Stem Cells

Research into the methylation of the DPYD promoter as an alternative mechanism for dihydropyrimidine dehydrogenase deficiency highlights the complexity of epigenetic regulation in cancer. Such deficiencies are associated with adverse reactions to cancer treatment, demonstrating the potential for personalized medicine based on epigenetic markers (Ezzeldin et al., 2005).

Mechanisms of DNA Methylation Inhibition

Zebularine and DNMT Inhibition

Zebularine is identified as a potent inhibitor of DNMTs, acting by stabilizing DNMT binding to DNA, thus hindering methylation. This mechanism could inform the development of novel treatments targeting epigenetic modifications in diseases, including cancer (Champion et al., 2010).

Bioinspired Methylating Agents

The development of bioinspired methylating agents for precise modification of molecules, including pharmaceuticals, underlines the importance of methyl groups in biological molecules. Such advancements could have implications for the synthesis of research chemicals and therapeutic agents (Wang et al., 2020).

Epigenetic Changes and Cancer Therapy

DNA Methylation and Chemotherapy

Studies have explored the role of DNMT inhibitors in enhancing the effects of chemotherapeutic agents, suggesting a synergistic approach to cancer treatment. This highlights the potential for epigenetic therapies to improve outcomes in colorectal cancer and possibly other cancers (Flis et al., 2014).

properties

IUPAC Name

4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311390
Record name Dehydrodiconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Methylhierochin D

CAS RN

4263-87-0
Record name Dehydrodiconiferyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4263-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrodiconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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